Analgesic Potency Advantage Over Fluoro and Isopropyl Analogs
In the acetic acid-induced writhing test in mice, 2-(4-fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole demonstrates an analgesic ED50 of 5 mg/kg p.o., representing a 3-fold higher potency than the 2-fluoro regioisomer (ED50 15 mg/kg) and a 40-fold higher potency than the 2-isopropyl analog (ED50 200 mg/kg) [1]. It also outperforms the 2-trifluoromethyl comparator flumizole (ED50 75 mg/kg) by 15-fold. In the analgesia-meter test, the 4-fluoro compound achieves an ED50 of 0.3 mg/kg, comparable to the 2-fluoro isomer (0.3 mg/kg) but superior to the 2,4-difluoro analog fenflumizole (0.8 mg/kg) [1].
| Evidence Dimension | Analgesic potency (ED50, mg/kg p.o., mouse acetic acid writhing test) |
|---|---|
| Target Compound Data | ED50 = 5 mg/kg (writhing); ED50 = 0.3 mg/kg (analgesia-meter) |
| Comparator Or Baseline | 2-(2-Fluorophenyl) analog: ED50 = 15 mg/kg (writhing), 0.3 mg/kg (analgesia-meter); 2-Isopropyl analog: ED50 = 200 mg/kg (writhing); 2-Trifluoromethyl analog (flumizole): ED50 = 75 mg/kg (writhing); 2-(2,4-Difluorophenyl) analog (fenflumizole): ED50 = 4 mg/kg (writhing), 0.8 mg/kg (analgesia-meter) |
| Quantified Difference | 3-fold more potent than 2-fluoro isomer; 40-fold more potent than 2-isopropyl analog; 15-fold more potent than flumizole; equipotent to fenflumizole in writhing test but 2.7-fold more potent in analgesia-meter test. |
| Conditions | SPF female NMRI/BOM mice, 20-25 g; test substance administered by gavage 0.5 h prior to i.p. acetic acid; writhing movements counted over 20 min. |
Why This Matters
The superior analgesic potency of the 4-fluoro isomer relative to most regioisomeric and substituent analogs makes it the optimal choice for in vivo pain models requiring robust efficacy at lower doses, reducing potential confounding from off-target effects at higher exposure levels.
- [1] US Patent 4424229, Table 1. Fluorine containing 2,4,5-triphenylimidazoles. Published January 3, 1984. View Source
